3-Fluoro-4-methoxyphenyl boronic acid anhydride 3-Fluoro-4-methoxyphenyl boronic acid anhydride
Brand Name: Vulcanchem
CAS No.: 149506-26-3
VCID: VC0127760
InChI: InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3
SMILES: B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F
Molecular Formula: C14H14B2F2O5
Molecular Weight: 321.8767664

3-Fluoro-4-methoxyphenyl boronic acid anhydride

CAS No.: 149506-26-3

Cat. No.: VC0127760

Molecular Formula: C14H14B2F2O5

Molecular Weight: 321.8767664

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methoxyphenyl boronic acid anhydride - 149506-26-3

Specification

CAS No. 149506-26-3
Molecular Formula C14H14B2F2O5
Molecular Weight 321.8767664
IUPAC Name 2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane
Standard InChI InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3
SMILES B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F

Introduction

Chemical Identity and Structure

3-Fluoro-4-methoxyphenyl boronic acid anhydride is identified by its Chemical Abstracts Service (CAS) registry number 149506-26-3 . This compound belongs to the broader family of boronic acid derivatives, specifically representing the cyclic trimeric anhydride form (boroxine) of the corresponding boronic acid. The molecular formula of this compound is C21H18B3F3O6, with a calculated molecular weight of 455.8 .

The structure consists of three 3-fluoro-4-methoxyphenyl units attached to a central boroxine ring, which forms through the condensation of three molecules of the corresponding boronic acid with the elimination of water. The boroxine ring features alternating boron and oxygen atoms in a six-membered arrangement. Each boron atom bears one 3-fluoro-4-methoxyphenyl substituent, characterized by a fluorine atom at the meta position and a methoxy group at the para position relative to the boron attachment.

Structural Comparison with Related Compounds

It is important to distinguish this compound from closely related structures that appear in chemical literature. The anhydride form differs significantly from its monomeric counterpart (3-fluoro-4-methoxyphenylboronic acid) and from the isomeric 4-fluoro-3-methoxyphenylboronic acid (CAS: 854778-31-7) . The latter has a different substitution pattern, with the fluorine and methoxy groups in reversed positions on the phenyl ring.

CompoundCAS NumberMolecular FormulaMolecular Weight
3-Fluoro-4-methoxyphenyl boronic acid anhydride149506-26-3C21H18B3F3O6455.8
3-Fluoro-4-methoxyphenylboronic acid149507-26-6C7H8BFO3169.95
4-Fluoro-3-methoxyphenylboronic acid854778-31-7C7H8BFO3169.95

Physical and Chemical Properties

Chemical Properties and Reactivity

The chemical behavior of 3-fluoro-4-methoxyphenyl boronic acid anhydride is characterized by several key features that make it valuable in synthetic chemistry:

  • The compound exhibits the typical reactivity patterns of boronic acid derivatives, particularly the ability to form reversible covalent bonds with diols .

  • The presence of the fluorine atom at the meta position enhances the compound's reactivity and influences its electronic properties, typically increasing the Lewis acidity of the boron center .

  • The methoxy group at the para position affects the compound's solubility profile and introduces steric considerations that can influence reaction outcomes .

  • As an anhydride (boroxine) form, this compound typically demonstrates greater reactivity in coupling reactions compared to its corresponding boronic acid .

  • The boroxine structure undergoes hydrolysis in aqueous environments to regenerate the corresponding boronic acid monomers.

  • In solution, an equilibrium exists between the anhydride form and the monomeric boronic acid, with the position of this equilibrium being solvent-dependent.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 3-fluoro-4-methoxyphenyl boronic acid anhydride lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acid derivatives under palladium catalysis .

The fluorine and methoxy substituents on the phenyl ring introduce specific electronic and steric effects that can influence:

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated methoxyphenyl moieties are important structural elements in numerous pharmaceutical compounds. The 3-fluoro-4-methoxyphenyl unit can be introduced into complex molecules through coupling reactions using the boronic acid anhydride as a building block .

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